molecular formula C4H6ClFO B6236209 (2-chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers CAS No. 41641-22-9

(2-chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers

Cat. No. B6236209
CAS RN: 41641-22-9
M. Wt: 124.5
InChI Key:
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Description

“(2-Chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers” is a chemical compound with the molecular formula C4H6ClFO . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .


Synthesis Analysis

The synthesis of a mixture of diastereomers like “(2-Chloro-2-fluorocyclopropyl)methanol” can be challenging due to the similar properties of the two chiral enantiomers . A common method for resolving a racemic mixture involves reacting the racemate with an enantiomerically pure chiral reagent, producing a mixture of diastereomers . These diastereomers can then be separated due to their different physical properties .


Chemical Reactions Analysis

The chemical reactions involving “(2-Chloro-2-fluorocyclopropyl)methanol” would depend on the specific reaction conditions and reagents used . As a mixture of diastereomers, it could exhibit different reactivity patterns .

Scientific Research Applications

Analytical Chemistry

As a standard in analytical chemistry, this compound can help in the calibration of chromatographic systems or as a reagent in the development of new analytical methods. Its distinct chemical signature allows for precise measurements and quality control in complex chemical analyses .

Optical Fiber Sensors

The compound could be used in the development of optical fiber sensors, particularly in enhancing the sensitivity of such devices to detect environmental changes. The presence of halogens might interact with light transmission in the fiber, providing a measurable response to external stimuli .

Electrochemical Applications

The cyclopropyl group’s reactivity can be harnessed in electrochemical applications, such as in the development of sensors or catalysts. The compound could participate in redox reactions, which are fundamental in electrochemical devices .

Mechanism of Action

The mechanism of action of “(2-Chloro-2-fluorocyclopropyl)methanol” would depend on its specific application. As a mixture of diastereomers, it could exhibit different biological or chemical activities .

Safety and Hazards

The safety and hazards associated with “(2-Chloro-2-fluorocyclopropyl)methanol” would depend on its specific properties and uses . As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research and applications of “(2-Chloro-2-fluorocyclopropyl)methanol” would depend on its specific properties and potential uses. As a mixture of diastereomers, it offers interesting possibilities for study in the field of stereochemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-chloro-2-fluorocyclopropyl)methanol involves the addition of a chlorine and a fluorine atom to a cyclopropane ring, followed by the addition of a hydroxyl group to the resulting compound.", "Starting Materials": [ "Cyclopropane", "Chlorine gas", "Fluorine gas", "Sodium metal", "Methanol" ], "Reaction": [ "Step 1: Chlorination of cyclopropane using chlorine gas in the presence of sodium metal to form 1-chlorocyclopropane", "Step 2: Fluorination of 1-chlorocyclopropane using fluorine gas to form (2-chloro-2-fluorocyclopropyl)chloride", "Step 3: Addition of methanol to (2-chloro-2-fluorocyclopropyl)chloride in the presence of a base such as sodium hydroxide to form (2-chloro-2-fluorocyclopropyl)methanol, mixture of diastereomers" ] }

CAS RN

41641-22-9

Product Name

(2-chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers

Molecular Formula

C4H6ClFO

Molecular Weight

124.5

Purity

95

Origin of Product

United States

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